[4,4'-Bipyridine]-3,3'-dicarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8N2O4 |
|---|---|
Molecular Weight |
244.20 g/mol |
IUPAC Name |
4-(3-carboxypyridin-4-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)9-5-13-3-1-7(9)8-2-4-14-6-10(8)12(17)18/h1-6H,(H,15,16)(H,17,18) |
InChI Key |
MIAMXHQVTYLVSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C2=C(C=NC=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Supramolecular Chemistry and Crystal Engineering of 4,4 Bipyridine 3,3 Dicarboxylic Acid
Principles of Self-Assembly in [4,4'-Bipyridine]-3,3'-dicarboxylic acid Systems
The self-assembly of this compound in the solid state is a process guided by the principles of molecular recognition and supramolecular chemistry. The molecule's architecture, featuring a rigid 4,4'-bipyridine (B149096) linker functionalized with carboxylic acid groups, provides a well-defined platform for creating ordered crystalline materials. The primary driving force for its self-assembly is the formation of strong and highly directional hydrogen bonds.
The carboxylic acid groups serve as effective hydrogen bond donors, while the nitrogen atoms of the pyridine (B92270) rings act as hydrogen bond acceptors. acs.orgacs.org This complementarity leads to the predictable formation of robust supramolecular synthons, particularly the acid-pyridine heterosynthon, which is a recurrent and reliable interaction in crystal engineering. mdpi.comnih.gov The molecule's bifunctionality allows these synthons to propagate, leading to the formation of higher-dimensional structures.
Intermolecular Hydrogen Bonding Networks of this compound
The intricate networks formed by intermolecular hydrogen bonds are central to the crystal engineering of this compound. These networks define the connectivity and dimensionality of the resulting supramolecular structures.
Role of Zwitterionic Form in Directing Hydrogen Bonds
A critical aspect of the hydrogen bonding in systems containing both a carboxylic acid and a pyridine moiety is the potential for proton transfer from the acidic group to the basic nitrogen atom. This transfer results in the formation of a zwitterion, containing a negatively charged carboxylate group (COO⁻) and a positively charged pyridinium (B92312) cation (N⁺-H).
This zwitterionic form significantly influences the hydrogen-bonding landscape. Instead of the neutral O-H···N bond, the crystal structure becomes dominated by strong, charge-assisted N⁺-H···O⁻ hydrogen bonds. researchgate.net These interactions are substantially stronger than their neutral counterparts and act as a powerful organizational force, often leading to highly stable and predictable supramolecular assemblies. The formation of the zwitterionic state is sensitive to factors like the relative acidity and basicity of the functional groups and the polarity of the crystallization medium. mdpi.com
Formation of Cyclic Hydrogen Bond Networks with Water Molecules
When crystallization occurs in the presence of water, solvent molecules can be incorporated into the crystal lattice, forming hydrated structures. These water molecules are not passive guests; they actively participate in the hydrogen-bonding network, often acting as bridges between molecules of this compound.
Water molecules can simultaneously donate two hydrogen bonds and accept two hydrogen bonds, allowing them to link carboxylate groups, pyridinium groups, and other water molecules. This can lead to the formation of complex, cyclic hydrogen-bond motifs. acs.org For example, water can bridge two carboxylate groups or connect a carboxylate oxygen to a pyridinium N-H group, thereby mediating the supramolecular assembly and stabilizing novel crystalline phases.
Architectures of Infinite Hydrogen-Bonded Chains in this compound Crystals
The bifunctional nature of this compound makes it an ideal building block for one-dimensional (1D) infinite chains. rsc.org In its neutral form, molecules can connect in a head-to-tail fashion through O-H···N hydrogen bonds.
In the zwitterionic state, the singly protonated [4,4'-Hbipy]⁺ cations can be linked by charge-assisted N⁺-H···N hydrogen bonds, forming robust cationic chains. researchgate.net These chains are described by the graph-set symbol C(9) and feature strong bonds with D···A (donor-acceptor) distances typically between 2.59 and 2.82 Å. researchgate.net These primary 1D chains can then be further organized into 2D sheets or 3D frameworks through additional hydrogen bonds involving the carboxylate groups or through weaker π-π stacking interactions between the bipyridine rings of adjacent chains.
Conformational Analysis and Torsion Angles of the Bipyridine Unit in Solid State Structures
While a fully planar conformation (torsion angle near 0° or 180°) would maximize π-system conjugation, it is often destabilized by steric hindrance between hydrogen atoms on adjacent rings. mdpi.com Consequently, in the solid state, the 4,4'-bipyridine moiety is typically twisted. Computational studies predict that the lowest energy conformation in the gas phase is non-planar. nih.gov However, crystal packing forces can significantly influence this angle, leading to a wide range of observed values in different crystal structures. For example, in a co-crystal with pyridine-3,5-dicarboxylic acid, the dihedral angle between the bipyridine rings was found to be 21.2 (2)°. nih.govresearchgate.net This flexibility allows the molecule to adapt its shape to optimize the intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice.
Interactive Table: Torsion Angles in Bipyridine Systems
| Compound System | Torsion Angle (°) | Conformation | Reference |
| BPY H⁺·OXA⁻ | 5.7 | s-cis | mdpi.com |
| BPY·SUC | 180 | s-trans planar | mdpi.com |
| 4,4'-Bipyridine Co-crystal | 21.2 | Twisted | nih.govresearchgate.net |
| 4,4'-Bipyridine Co-crystal | 40.25 | Twisted | mdpi.com |
| Predicted Gas Phase | ~37 | Twisted | nih.gov |
Influence of Crystallization Conditions on the Supramolecular Organization of this compound
The supramolecular organization of this compound is highly dependent on the conditions under which it is crystallized. Factors such as the choice of solvent, temperature, pH, and rate of crystallization can direct the self-assembly process toward different crystalline forms, a phenomenon known as polymorphism or supramolecular isomerism. rsc.org
Different solvents can lead to the formation of distinct hydrogen-bonding patterns. For example, a protic solvent might compete for hydrogen-bonding sites, favoring certain synthons over others, while a nonpolar solvent might promote stronger acid-pyridine interactions. acs.org This can result in the formation of different polymorphs or solvates with unique crystal packing and physical properties. acs.org The crystallization of 4,4'-bipyridine with pimelic acid, for instance, yielded three distinct polymorphic forms, each with a different arrangement of molecules and thermal stability. researchgate.net
The careful control of crystallization conditions is therefore a critical tool in crystal engineering. By systematically varying these parameters, it is possible to navigate the complex energy landscape of the solid state and selectively target crystalline materials with desired structural motifs and properties. acs.org
Coordination Polymers and Metal Organic Frameworks Derived from 4,4 Bipyridine 3,3 Dicarboxylic Acid
Coordination Modes and Ligand Binding Capabilities of [4,4'-Bipyridine]-3,3'-dicarboxylic acid
The this compound ligand is a multifunctional building block in the assembly of coordination polymers and MOFs. Its ability to bridge metal centers is attributed to the presence of two distinct types of coordinating groups: carboxylates and pyridyl nitrogens. This duality in coordinating sites allows for a variety of binding modes, leading to structures with diverse dimensionalities and topologies.
Carboxylate Coordination Sites
The carboxylate groups of this compound are highly versatile in their coordination to metal ions. They can adopt several binding modes, which play a crucial role in determining the final architecture of the resulting coordination polymer. Common coordination modes observed for carboxylate ligands include monodentate, bidentate chelating, and bidentate bridging. ijcm.ir The specific coordination is influenced by factors such as the nature of the metal ion, the solvent system, and the reaction temperature. For instance, in a polymeric manganese complex, the carboxylate groups have been observed to exhibit both monodentate and bidentate coordination within the same structure. doi.org
| Coordination Mode | Description | Structural Influence |
|---|---|---|
| Monodentate | A single oxygen atom of the carboxylate group binds to a metal center. | Often leads to the formation of open or porous structures. |
| Bidentate Chelating | Both oxygen atoms of the same carboxylate group bind to a single metal center, forming a chelate ring. | Can create more rigid and stable frameworks. |
| Bidentate Bridging | The carboxylate group bridges two different metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation. | Promotes the extension of the network into higher dimensions (1D, 2D, or 3D). |
Multimodal Binding and Chelation
The simultaneous involvement of both the carboxylate and pyridyl nitrogen atoms in coordination is a key feature of this compound. This multimodal binding capability allows the ligand to act as a versatile linker, connecting multiple metal centers in various orientations. In some instances, the ligand can chelate a single metal center through one pyridyl nitrogen and an adjacent carboxylate group, while the other pyridyl and carboxylate groups extend the network by binding to other metal ions. This complex interplay of coordination modes is fundamental to the construction of intricate and functional MOFs.
Synthetic Methodologies for this compound-Based Coordination Polymers and MOFs
The synthesis of coordination polymers and MOFs from this compound and metal ions is typically achieved through self-assembly processes under specific reaction conditions. Solvothermal and hydrothermal methods are the most prevalent techniques, though other approaches can also be employed.
Solvothermal and Hydrothermal Synthesis
Solvothermal and hydrothermal syntheses are widely used methods for the preparation of crystalline coordination polymers and MOFs. cmu.edunih.gov These techniques involve heating a mixture of the ligand, a metal salt, and a solvent (or water in the case of hydrothermal synthesis) in a sealed container, such as a Teflon-lined stainless steel autoclave, at temperatures above the boiling point of the solvent. nih.gov The elevated temperature and pressure facilitate the dissolution of the reactants and promote the crystallization of the product.
Key parameters that influence the outcome of solvothermal and hydrothermal reactions include:
Temperature: Affects the kinetics of the reaction and can lead to the formation of different crystalline phases. rsc.org
Solvent: The choice of solvent can influence the coordination of the metal ion and the solubility of the reactants and products. Common solvents include dimethylformamide (DMF), diethylformamide (DEF), and ethanol.
pH: The acidity or basicity of the reaction mixture can affect the deprotonation state of the carboxylic acid groups and influence the resulting structure.
Molar ratio of reactants: The stoichiometry of the ligand and the metal salt can dictate the final structure of the coordination polymer.
| Synthetic Method | Description | Advantages | Typical Conditions |
|---|---|---|---|
| Solvothermal | Synthesis in a sealed vessel using an organic solvent at elevated temperature and pressure. | High crystallinity of products, access to novel structures not obtainable at ambient conditions. | Temperatures ranging from 100 to 260 °C, autogenous pressure. |
| Hydrothermal | Similar to solvothermal, but using water as the solvent. acs.org | Environmentally friendly solvent, can promote unique crystal growth. acs.org | Temperatures typically between 120 and 200 °C. nih.gov |
Ambient and Other Synthesis Techniques
While solvothermal and hydrothermal methods are dominant, coordination polymers can also be synthesized under ambient conditions. These methods often involve the slow evaporation of a solvent from a solution containing the ligand and the metal salt. sci-hub.se Room temperature synthesis is advantageous for its simplicity and lower energy consumption. Other techniques, such as microwave-assisted synthesis, can significantly reduce reaction times.
Research on this compound in Coordination Polymers Remains Limited
A comprehensive review of scientific literature reveals a notable scarcity of research specifically focused on the use of the chemical compound "this compound" as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). Despite the broad interest in bipyridine-dicarboxylic acid isomers for the construction of porous materials, this particular constitutional isomer appears to be largely unexplored in the context of the requested structural and functional applications.
Extensive searches for scholarly articles detailing the structural diversity, dimensionality, pore characteristics, and functional applications—such as gas adsorption, molecular separation, and catalysis—of frameworks derived from this compound have not yielded specific research findings. The existing body of literature on bipyridine-dicarboxylic acid-based MOFs predominantly focuses on other isomers, including but not limited to, 2,2'-bipyridine-4,4'-dicarboxylic acid, 2,2'-bipyridine-5,5'-dicarboxylic acid, and 2,2'-bipyridine-3,3'-dicarboxylic acid. These related compounds have been successfully employed to create a wide array of one-, two-, and three-dimensional structures with diverse topologies and functionalities.
For instance, studies on MOFs from other bipyridine dicarboxylic acid isomers have reported detailed analyses of their crystallographic structures, pore sizes, surface areas, and thermal stability. Furthermore, the functional applications of these materials in areas like carbon dioxide and hydrogen storage, selective separation of hydrocarbons, and catalytic activities in various organic reactions have been documented. However, equivalent data for frameworks synthesized specifically with the this compound linker is not available in the reviewed scientific publications.
Consequently, it is not possible to provide a detailed article on the coordination polymers and metal-organic frameworks derived solely from this compound as per the requested outline, due to the absence of published research on this specific topic. The scientific community has, to date, focused its efforts on other isomers of bipyridine dicarboxylic acid for the development of functional porous materials.
Despite a comprehensive search of available scientific literature, information regarding the synthesis and sensing applications of coordination polymers and metal-organic frameworks (MOFs) derived specifically from "this compound" is not available.
Research in the field of coordination chemistry extensively explores various isomers of bipyridine dicarboxylic acid and their use in constructing MOFs for diverse applications, including chemical sensing. However, a specific focus on the "this compound" ligand in this context appears to be a novel area of investigation with no publicly accessible research findings.
The exploration of related compounds, such as other bipyridine dicarboxylic acid isomers or the use of 4,4'-bipyridine (B149096) as a co-ligand, is well-documented. These studies highlight the potential of such materials in the development of sensors for various analytes. Unfortunately, without specific data on MOFs derived from "this compound," a detailed and accurate article on their sensing applications, as requested, cannot be generated at this time.
Further research into the synthesis and characterization of coordination polymers and MOFs using "this compound" as the primary organic linker is required to enable a thorough understanding of their potential applications in chemical sensing.
Chemical Functionalization and Derivatization of 4,4 Bipyridine 3,3 Dicarboxylic Acid
Derivatization of Carboxylic Acid Moieties (e.g., Esterification, Anhydride Formation)
The carboxylic acid groups are prime targets for derivatization, enabling the modulation of solubility, reactivity, and coordination behavior.
Esterification: The conversion of the carboxylic acid groups to esters is a fundamental derivatization strategy. The Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.com For more sensitive substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate the reaction between the carboxylic acid and an alcohol. orgsyn.org This approach is versatile and can be used with a wide array of alcohols to introduce different functionalities. orgsyn.org
| Reaction | Reagents | Product | Key Features |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Diester | Equilibrium-driven reaction, often requires excess alcohol. masterorganicchemistry.com |
| DCC Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), Catalyst (e.g., DMAP) | Diester | Mild conditions, suitable for a wider range of alcohols. orgsyn.org |
Anhydride Formation: The carboxylic acid groups can be converted into anhydrides, which are reactive intermediates for further functionalization. This can be achieved through dehydration of the dicarboxylic acid, often requiring harsh conditions. A more common laboratory-scale synthesis involves the reaction of the corresponding acid chloride with a carboxylate salt. masterorganicchemistry.com Alternatively, reagents like oxalyl chloride or thionyl chloride can be used to convert the carboxylic acids into acid chlorides, which can then be reacted with a carboxylate to form a mixed or symmetrical anhydride. acs.org More recent methods describe the use of triphenylphosphine (B44618) oxide and oxalyl chloride for the efficient synthesis of anhydrides from carboxylic acids under mild conditions. nih.gov
| Reaction | Reagents | Product | Key Features |
| From Acid Halide & Carboxylate | Acid Chloride, Carboxylate Salt | Anhydride | Versatile method for symmetric and mixed anhydrides. masterorganicchemistry.com |
| Dehydration Coupling | Dehydrating agent (e.g., (COCl)₂, P₂O₅) | Anhydride | Can be performed under various conditions depending on the reagent. acs.org |
Introduction of Auxiliary Functional Groups for Specific Applications
To expand the utility of [4,4'-Bipyridine]-3,3'-dicarboxylic acid, auxiliary functional groups can be introduced. These groups can impart specific properties or enable further reactions.
The introduction of thiol or disulfide functionalities is crucial for applications involving surface immobilization, particularly for the formation of self-assembled monolayers (SAMs) on noble metal surfaces like gold. semanticscholar.org A common strategy for introducing a thiol group involves a two-step process: first, an esterification or amidation reaction with a molecule containing a protected thiol group (e.g., a trityl-protected thioalkanol), followed by deprotection to reveal the free thiol. nih.gov
Disulfide derivatives can be synthesized through the oxidation of the corresponding thiol derivatives. nih.gov Alternatively, unsymmetrical disulfides can be prepared by reacting a thiol with a sulfenyl chloride. These thiol and disulfide-functionalized bipyridine dicarboxylic acids can then be used to form ordered monolayers on surfaces, which is of interest for creating functional interfaces for sensors, molecular electronics, and biocompatible coatings. nih.gov
| Functional Group | Synthetic Strategy | Application |
| Thiol (-SH) | Reaction with a protected thiol-containing molecule, followed by deprotection. nih.gov | Formation of self-assembled monolayers on gold surfaces. semanticscholar.org |
| Disulfide (-S-S-) | Oxidation of corresponding thiols or reaction of a thiol with a sulfenyl chloride. nih.gov | Covalent anchoring to surfaces and dynamic covalent chemistry. |
The synthesis of chiral derivatives of this compound is of significant interest for applications in asymmetric catalysis, chiral recognition, and the development of chiroptical materials. One key strategy for introducing chirality is through atropisomerism, where hindered rotation around the C-C bond connecting the two pyridine (B92270) rings leads to stable, non-superimposable enantiomers. researchgate.net This can be achieved by introducing bulky substituents at the positions ortho to the inter-ring bond.
Another approach involves the derivatization of the carboxylic acid groups with chiral auxiliaries. These auxiliaries can guide subsequent reactions to proceed stereoselectively, allowing for the synthesis of enantiomerically enriched products. nih.gov Furthermore, asymmetric synthesis can be employed to create chiral centers within substituents attached to the bipyridine core. rsc.org For instance, the enantioselective synthesis of chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligands has been reported and their application in asymmetric catalysis demonstrated. rsc.org While this example is for a 2,2'-bipyridine (B1663995) system, similar strategies could be envisioned for 4,4'-bipyridine (B149096) derivatives.
| Strategy | Description | Potential Outcome |
| Atropisomerism | Introduction of bulky substituents to restrict rotation around the bipyridine C-C bond. researchgate.net | Enantiomerically pure atropisomers with axial chirality. |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the carboxylic acid groups to direct stereoselective reactions. nih.gov | Diastereoselective synthesis of chiral derivatives. |
| Asymmetric Synthesis | Use of chiral reagents or catalysts to introduce stereocenters into the molecule. rsc.org | Enantiomerically enriched products with specific stereochemistry. |
Post-Synthetic Modification of this compound-Based Materials
This compound is a valuable building block for the synthesis of porous materials such as metal-organic frameworks (MOFs). wikipedia.org A powerful strategy for functionalizing these materials is through post-synthetic modification (PSM). acs.orgnih.gov PSM involves the chemical modification of a pre-synthesized MOF, allowing for the introduction of functionalities that may not be compatible with the initial MOF synthesis conditions. researchgate.netrsc.org
In the context of MOFs constructed from this compound, the uncoordinated nitrogen atoms of the pyridine rings and the potential for further derivatization of the carboxylate groups offer avenues for PSM. For example, the pyridine nitrogen atoms could be quaternized or coordinated to other metal centers. mdpi.com If the initial ligand used to build the MOF contains other reactive functional groups, these can be modified post-synthetically. researchgate.net A common PSM reaction is amide coupling, where a pendant amine or carboxylic acid on the linker can be reacted. nih.gov Ligand exchange is another PSM technique where the this compound linker could be partially or fully exchanged with another linker molecule, leading to a material with altered properties. wikipedia.org
| PSM Technique | Description | Application in this compound-based MOFs |
| Covalent Modification | Chemical reaction on the organic linker within the MOF. nih.gov | Functionalization of the bipyridine core or substituents on the aromatic rings. |
| Metal or Ligand Exchange | Replacement of the metal nodes or organic linkers in the MOF. wikipedia.org | Introduction of new metal centers or functional linkers to tune properties. |
| Quaternization | Alkylation of the pyridine nitrogen atoms. mdpi.com | Modification of the charge and hydrophilicity of the MOF pores. |
Advanced Characterization Techniques for 4,4 Bipyridine 3,3 Dicarboxylic Acid and Its Assemblies
Crystallographic Analysis (e.g., Single-Crystal and Powder X-ray Diffraction)
Crystallographic analysis provides definitive information on the solid-state structure of a compound, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction
The precise molecular and supramolecular structure of [4,4'-Bipyridine]-3,3'-dicarboxylic acid has been determined through single-crystal X-ray diffraction of its dihydrate form, C₁₂H₈N₂O₄·2H₂O. iucr.org The analysis, conducted at 130 K, revealed that the molecule adopts a zwitterionic form in the crystalline state, where a proton is transferred from a carboxylic acid group to a pyridine (B92270) nitrogen atom. iucr.org
Furthermore, the crystal structure is characterized by an extensive hydrogen-bond network facilitated by the two water molecules of hydration. These interactions link the zwitterionic molecules and water molecules into two-dimensional crinkled sheets. These sheets are interdigitated, creating a complex and stable three-dimensional architecture. iucr.org The formation of the dihydrate is rationalized by the balance of hydrogen-bond donors and acceptors within the crystal lattice. iucr.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₈N₂O₄·2H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.4781 (2) |
| b (Å) | 20.3781 (5) |
| c (Å) | 7.7781 (2) |
| β (°) | 91.611 (1) |
| Volume (ų) | 1182.68 (5) |
| Temperature (K) | 130 (1) |
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a crucial technique for phase identification and for confirming the bulk purity of a crystalline sample. For assemblies involving the parent 4,4'-bipyridine (B149096), PXRD is routinely used to verify the formation of new co-crystal phases, as the diffraction pattern of the product will be distinct from that of the individual starting materials. acs.orgacs.org In studies of polymorphic co-crystals, variable-temperature PXRD can be employed to investigate phase transitions between different crystalline forms. nih.gov While specific PXRD data for bulk this compound is not detailed in the available literature, this technique would be the standard method to confirm that the single-crystal structure is representative of the bulk material.
Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Infrared, Raman, UV-Visible Spectroscopy, Mass Spectrometry)
Spectroscopic methods provide insight into the molecular structure, bonding, and electronic properties of this compound. While a complete set of experimental spectra for this specific compound is not widely published, its characteristic features can be predicted based on its structure and data from closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure in solution. For this compound, the ¹H NMR spectrum is expected to show distinct signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the pyridine rings. An additional, broader signal for the carboxylic acid protons would be expected at a downfield chemical shift (>10 ppm). The ¹³C NMR spectrum would similarly display a unique set of signals for the aromatic carbons and a characteristic signal for the carboxyl carbon atoms (~160-180 ppm). For comparison, the related compound 2,2'-Bipyridine-5,5'-dicarboxylic acid exhibits characteristic ¹H NMR signals at 9.22, 8.60, and 8.49 ppm in a DMSO solvent. Solid-state NMR has also been used to characterize co-crystals of 4,4'-bipyridine, confirming the absence or presence of proton transfer between the acid and base components. nih.gov
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands:
A broad O–H stretching band from the carboxylic acid groups, typically in the range of 2500–3300 cm⁻¹.
A strong C=O stretching vibration from the carbonyl of the carboxylic acid, usually found around 1700 cm⁻¹.
C=N and C=C stretching vibrations associated with the pyridine rings, occurring in the 1400–1600 cm⁻¹ region. acs.org In co-crystals of 4,4'-bipyridine, shifts in these vibrational frequencies, particularly the O-H and pyridine ring bands, are indicative of hydrogen bond formation. acs.org
Raman Spectroscopy
Raman spectroscopy, which measures inelastic scattering of monochromatic light, is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by the characteristic vibrational modes of the bipyridine core. Studies on the parent 4,4'-bipyridine show prominent peaks between 900 and 1600 cm⁻¹, which are assigned to ring breathing and stretching modes. nih.govresearchgate.net The presence of the carboxylic acid groups would introduce additional modes, but the pyridine ring vibrations would remain a key fingerprint of the molecule.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Bipyridine-based compounds typically exhibit strong absorption bands in the UV region corresponding to π→π* transitions within the conjugated aromatic system. For ruthenium complexes containing the related 2,2′-bipyridine-4,4′ dicarboxylic acid ligand, these transitions are well-documented. rsc.org It is expected that this compound would show similar strong absorptions in the UV range.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₈N₂O₄), the calculated molecular weight is 244.20 g/mol . nih.govnih.gov High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high accuracy. For instance, the isomer 2,2'-Bipyridine-5,5'-dicarboxylic acid shows a protonated molecular ion ([M+H]⁺) at m/z 245.0558 in HR-ESI-MS, confirming its elemental formula.
Microscopic and Imaging Techniques (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy)
Scanning Electron Microscopy (SEM) would be used to observe the morphology and crystal habit of the bulk powder, providing information on the size distribution and shape of the microcrystals.
Transmission Electron Microscopy (TEM) could provide higher-resolution images of nanoscale assemblies or crystallites. For example, in studies involving the related 2,2′-Bipyridine-4,4′-dicarboxylic acid ligand, TEM and selected area electron diffraction (SAED) were used to confirm the uniform cubic morphology and high crystallinity of perovskite nanocrystals that were surface-passivated by the ligand. rsc.org This demonstrates the utility of TEM in characterizing the structure of complex assemblies involving bipyridine dicarboxylic acid derivatives.
Thermal Analysis (e.g., Thermogravimetric Analysis)
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This technique is critical for determining the thermal stability of a compound and for identifying the presence of solvent molecules in the crystal lattice. For a hydrated species like this compound dihydrate, a TGA thermogram would be expected to show an initial weight loss corresponding to the loss of the two water molecules, followed by decomposition of the organic molecule at a higher temperature. iucr.org Studies on various co-crystals and solvates of 4,4'-bipyridine with other carboxylic acids show distinct decomposition steps that can be analyzed to understand the stability of the supramolecular structure. acs.orgresearchgate.netacs.org The temperature at which decomposition begins is a key indicator of the compound's thermal stability.
Theoretical and Computational Studies on 4,4 Bipyridine 3,3 Dicarboxylic Acid Systems
Computational Prediction of Material Properties and Performance:Without foundational electronic structure and molecular modeling data, there are no subsequent studies that computationally predict the properties of materials incorporating this molecule, such as the electronic band structure, porosity, or catalytic activity of its derived MOFs or coordination polymers.
While general principles of computational chemistry could be used to speculate on its properties, such an analysis would not be based on "detailed research findings" as requested. Further research and publication in the field are required to provide the specific data needed for a thorough theoretical examination of [4,4'-Bipyridine]-3,3'-dicarboxylic acid.
Future Prospects and Emerging Research Areas for 4,4 Bipyridine 3,3 Dicarboxylic Acid
Development of Novel Synthetic Strategies and Scalable Production
A primary focus for future research is the development of innovative and efficient synthetic methodologies for [4,4'-Bipyridine]-3,3'-dicarboxylic acid. Current literature on scalable production routes is limited, and progress in this area is crucial for making the compound more accessible for widespread research and potential commercial applications.
Future synthetic strategies are expected to move beyond traditional multi-step processes, which can be low-yielding, towards more streamlined approaches. Modern organic synthesis techniques, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), offer a promising avenue for constructing the bipyridine core with high efficiency and regioselectivity. nih.gov These methods could provide a more direct and higher-yielding pathway compared to classical oxidative methods performed on substituted precursors.
For scalable production, the focus will be on creating processes that are not only high-yielding but also cost-effective and environmentally benign. This includes optimizing reaction conditions to be milder, reducing the use of hazardous reagents and solvents, and simplifying purification procedures. google.com The development of continuous flow synthesis processes could also be a key area of exploration, offering improved safety, consistency, and throughput for industrial-scale manufacturing.
Exploration of Unconventional Coordination Architectures
The distinct angular disposition of the nitrogen and carboxylate donors in this compound makes it an excellent candidate for constructing unconventional and complex coordination architectures. Unlike its more linear isomers, this ligand can promote the formation of intricate three-dimensional metal-organic frameworks (MOFs) and coordination polymers with novel topologies.
Research on the closely related 2,2'-bipyridine-3,3'-dicarboxylic acid has demonstrated the ability of the 3,3'-dicarboxy motif to generate complex structures. For instance, it has been used to successfully synthesize a series of heterometallic 3d-4f MOFs, where the ligand was found to exhibit seven different coordination modes, leading to the formation of frameworks with new and interesting topologies. acs.org This versatility in coordination highlights the potential for the this compound ligand to act as a versatile building block for materials with complex, predetermined structures.
Future work will likely focus on:
Topological Diversity: Systematically exploring reactions with a wide range of metal ions and clusters to generate new structural motifs, including interpenetrated, chiral, and porous networks.
Flexible and Dynamic Frameworks: Designing materials that can respond to external stimuli such as guest molecules, light, or temperature, leading to applications in sensing and controlled release.
Hierarchical Structures: Combining the ligand with other organic linkers of different lengths and geometries to build multi-component MOFs with hierarchical porosity and tailored functional properties.
The table below summarizes coordination polymers formed with related bipyridine and pyridine (B92270) dicarboxylic acid ligands, illustrating the structural diversity achievable.
| Compound Name | Metal Ion(s) | Ligand(s) | Dimensionality | Key Structural Feature |
| {[Ln2Cu(BDPC)4(H2O)6]·9H2O}n | Cu(II), Ln(III) | 2,2′-bipyridine-3,3′-dicarboxylate | 3D | Heterometallic framework with novel topology. acs.org |
| {(C10H9N2)[Mn(C7H3NO4)2].(C10H8N2).6H2O}n | Mn(III) | pyridine-2,3-dicarboxylic acid, 4,4'-bipyridine (B149096) | 1D (Polymeric Chain) | Distorted octahedral geometry stabilized by extensive non-covalent interactions. ijcm.ir |
| [Co(C16H8O8)(C10H8N2)2]n | Co(II) | biphenyl-3,3′,4,4′-tetracarboxylate, 4,4'-bipyridine | Not specified | Distorted octahedral geometry. researchgate.net |
| 3C10H8N2·4C7H5NO4 | None (Co-crystal) | 4,4'-bipyridine, pyridine-3,5-dicarboxylic acid | 2D | Extended framework assembled by intermolecular hydrogen bonds. nih.gov |
Integration into Advanced Functional Devices and Systems
While direct applications of this compound in devices are still in early research stages, the known functionalities of its isomers suggest immense potential. The bipyridine core is an effective metal-chelating unit, and the carboxylic acid groups serve as excellent anchoring points to surfaces, making this class of molecules highly suitable for various electronic and catalytic systems.
Emerging research areas for integration include:
Photovoltaics and Optoelectronics: Isomers like 2,2'-bipyridine-4,4'-dicarboxylic acid are fundamental components in dye-sensitized solar cells (DSSCs), where they act as anchoring ligands for ruthenium-based photosensitizers on TiO₂ surfaces. ossila.comresearchgate.net Similarly, they have been used for the surface passivation of perovskite nanocrystals, significantly enhancing their photoluminescence quantum yield for applications in stable displays and LEDs. acs.orgrsc.org The unique electronic properties of the 3,3'- isomer could lead to novel sensitizers and passivating agents with tailored energy levels.
Catalysis: MOFs constructed from bipyridine dicarboxylic acids have shown promise as catalysts. For example, Zn(II)/Ln(III) coordination polymers using the 2,2'-bipyridine-4,4'-dicarboxylic acid ligand have demonstrated enhanced catalytic performance for CO₂ cycloaddition reactions under ambient pressure. sigmaaldrich.com The distinct pore environment and topology that could be achieved with the 3,3'- isomer may offer unique selectivity and activity in catalysis.
Sensors: The ability to form specific host-guest interactions within MOFs makes them ideal for chemical sensing. A MOF incorporating 2,2'-bipyridine-5,5'-dicarboxylic acid has been developed as a dual-mode electrochemiluminescence-fluorescence sensor for ferric ions. nih.gov The structural attributes of this compound could be harnessed to design new MOFs for the selective detection of other important analytes.
Interdisciplinary Approaches for Enhanced Performance
The future development of materials based on this compound will increasingly rely on interdisciplinary approaches that merge synthetic chemistry with computational modeling, materials science, and physics. This synergy is essential for accelerating the design and discovery of materials with superior performance.
A key area is the use of computational and theoretical studies . Quantum chemical methods, such as Density Functional Theory (DFT), have been employed to investigate related isomers like 2,2'-bipyridine-3,3'-dicarboxylic acid. figshare.comresearchgate.net These studies provide deep insights into:
Molecular structure and conformational stability.
Vibrational spectra (FT-IR and FT-Raman) for material characterization.
Electronic properties, including HOMO-LUMO energy gaps, which are critical for predicting optical and electronic behavior.
Non-linear optical properties, such as first-order hyperpolarizability.
By predicting these properties before synthesis, researchers can rationally design ligands and frameworks tailored for specific applications, such as optimizing the absorption spectrum of a dye for solar cells or tuning the bandgap of a semiconductor.
Furthermore, combining the compound with other materials to form nanocomposites represents another promising interdisciplinary frontier. As demonstrated with other isomers, engineering the surface of nanomaterials like perovskite nanocrystals with bipyridine dicarboxylic acid ligands can passivate defects and dramatically improve optical properties and stability. acs.org Future research could explore the integration of this compound into hybrid systems with carbon nanotubes, graphene, or quantum dots to create novel materials for catalysis, sensing, and electronics.
Q & A
What are the optimal synthesis routes for [4,4'-Bipyridine]-3,3'-dicarboxylic acid?
Level : Basic
Answer :
The compound is typically synthesized via oxidation of 4,4'-dimethyl-2,2'-bipyridine. Traditional methods use potassium permanganate (KMnO₄) but yield <40% . A more efficient approach employs dichromate acid (H₂CrO₄), achieving 85% yield under controlled conditions (reflux in acidic medium). Key steps include:
- Oxidation : Reacting 4,4'-dimethyl-2,2'-bipyridine with H₂CrO₄ at elevated temperatures.
- Purification : Crystallization from aqueous solutions to isolate the dicarboxylic acid .
Methodological Note : Monitor reaction progress via TLC or HPLC to optimize yield and minimize byproducts.
What safety precautions are necessary when handling this compound?
Level : Basic
Answer :
The compound is classified under GHS as:
- Skin/Eye Irritant (Category 2/2A) : Requires gloves, lab coats, and safety goggles.
- Respiratory Irritant (Category 3) : Use fume hoods or ventilated workspaces .
Protocols : - Spill Management : Avoid dust formation; use absorbent materials and dispose per hazardous waste regulations.
- First Aid : Flush skin/eyes with water for 15 minutes; seek medical attention for inhalation exposure .
How does this compound function in coordination polymers or MOFs?
Level : Advanced
Answer :
The ligand forms stable 3D coordination polymers with lanthanides (e.g., Ce(III)) via solvothermal synthesis. Key steps:
- Reaction : Combine the ligand with Ce(NO₃)₃·6H₂O in DMF/H₂O at 120°C for 48 hours.
- Structural Analysis : Single-crystal XRD reveals carboxylate-bridged networks with Ce–O bonds (2.35–2.42 Å) .
Applications : These polymers exhibit luminescent properties and potential catalytic activity for CO₂ cycloaddition .
What advanced spectroscopic and computational methods characterize this compound?
Level : Advanced
Answer :
- FT-IR/Raman Spectroscopy : Identifies carboxylate C=O stretches (~1680 cm⁻¹) and bipyridine ring vibrations.
- DFT Calculations : B3LYP/6-311++G(d,p) basis sets predict vibrational frequencies with <12 cm⁻¹ error vs. experimental data .
- NMR : ¹H/¹³C chemical shifts (via GIAO method) correlate with hydrogen bonding in zwitterionic forms .
How do substituent positions (3,3' vs. 4,4') influence the compound’s properties?
Level : Advanced
Answer :
- Electronic Effects : 3,3'-substitution enhances hydrogen bonding (zwitterionic form) vs. 4,4'-isomers, which favor π-π stacking.
- Reactivity : 4,4'-derivatives are superior ligands for transition metals (e.g., Ru in dye-sensitized solar cells) due to coplanar carboxylate groups .
Experimental Validation : Compare XRD-derived hydrogen-bonding networks (3,3') vs. MOF stability (4,4') .
How can researchers resolve contradictions in reported synthesis yields?
Level : Advanced
Answer :
Discrepancies arise from:
- Oxidizing Agents : Dichromate acid (85% yield) outperforms KMnO₄ (<40%) due to milder reaction conditions .
- Temperature Control : Excessive heat during KMnO₄ oxidation degrades intermediates.
Recommendation : Use in situ monitoring (e.g., UV-vis spectroscopy) to track intermediate stability .
What role does this compound play in dye-sensitized solar cells (DSSCs)?
Level : Advanced
Answer :
As a ligand in Ru(II) complexes (e.g., Z907 dye):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
